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Compound of Interest

Compound Name: 2-Bromoquinoline

Cat. No.: B184079

An In-depth Technical Guide to 2-Bromoquinoline: Properties, Synthesis, and Applications in
Research and Development

Core Tenets of 2-Bromoquinoline

CAS Number: 2005-43-8[1][2][3][4] Molecular Formula: CoHeBrN[1][2][3][4]

2-Bromoquinoline is a halogenated heterocyclic compound that serves as a pivotal building
block in medicinal chemistry and organic synthesis.[1] Characterized by a bromine atom at the
2-position of the quinoline ring, this versatile intermediate is instrumental in the development of
novel pharmaceuticals, agrochemicals, and functional materials.[1] Its reactivity, particularly in
palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse
functional groups, enabling the synthesis of complex molecular architectures.[5] This guide
provides a comprehensive overview of 2-Bromoquinoline, detailing its physicochemical
properties, synthetic protocols, reactivity, and its significant role in drug discovery, with a focus
on its potential as an anticancer agent.

Physicochemical and Spectroscopic Data

The physical properties and expected spectroscopic characteristics of 2-Bromoquinoline are
summarized below. This data is essential for its identification, handling, and use in synthetic
applications.
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Table 1: Physicochemical Properties of 2-

Bromoquinoline
Property Value Reference(s)
CAS Number 2005-43-8 [11[2]031[4]
Molecular Formula CoHeBrN [1112]131[4]
Molecular Weight 208.06 g/mol [11[3]
White to light yellow powder or
Appearance [1]
crystal
Melting Point 44-51 °C [1112]
Boiling Point 115°C @ 0.3 mmHg [1][6]
Purity >95% - 98% [1][2]

Table 2: Spectroscopic Data for 2-Bromoquinoline
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Technique

Expected Characteristics

1H NMR

Aromatic protons are expected in the d 7.0-9.0
ppm range. Protons on the pyridine ring are
typically more deshielded than those on the

benzene ring.

13C NMR

Aromatic carbons are expected in the 4 110-160
ppm range. The carbon atom bonded to

bromine (C2) will be significantly influenced.

IR Spectroscopy

Characteristic peaks for aromatic C-H stretching
are expected above 3000 cm~1. Aromatic C=C
and C=N stretching vibrations are anticipated in
the 1400-1600 cm~1 region.[7]

Mass Spectrometry

The mass spectrum will exhibit two
characteristic molecular ion peaks of similar
intensity at m/z = 207 and 209, corresponding to
the two major isotopes of bromine ("°Br and
81Br).[8]

Synthesis and Reactivity

2-Bromoquinoline is a key substrate for creating a wide array of substituted quinolines. Its

bromine atom is highly susceptible to displacement and facilitates participation in numerous

carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactivity Overview

The primary utility of 2-Bromoquinoline in synthetic chemistry stems from its role as an aryl

halide in transition metal-catalyzed cross-coupling reactions. These include:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-

vinylquinolines.[5]

o Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups at the 2-position.

[51°]
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e Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylquinolines.[5]
e Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[10]

This reactivity makes 2-Bromoquinoline an invaluable precursor for generating libraries of
compounds for drug discovery and material science.[1]
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Caption: Synthetic utility and application workflow of 2-Bromoquinoline.

Experimental Protocols
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Detailed methodologies for the synthesis of 2-Bromoquinoline and its subsequent use in a
representative cross-coupling reaction and a biological assay are provided below.

Protocol 1: Synthesis of 2-Bromoquinoline from
Quinaldic Acid

This protocol is adapted from modern synthetic methods for the bromination and
decarboxylation of quinoline-2-carboxylic acid.[9][11]

o Reagent Preparation: In a 25 mL Schlenk flask under an inert atmosphere, combine
quinaldic acid (51.9 mg, 0.3 mmol), sodium carbonate (64.0 mg, 0.6 mmol), and sodium
bromide (17.6 mg, 0.3 mmol).

» Solvent Addition: Add 2 mL of dibromomethane (CHzBr2) to the flask.
¢ Reaction Initiation: Add tert-butyl hypochlorite (32 pL, 0.3 mmol) to the mixture.

 Incubation: Place the sealed Schlenk flask in a preheated oil bath at 60 °C and stir for 20
hours.

o Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

« Purification: Purify the resulting residue by silica gel column chromatography, eluting with a
petroleum ether/ethyl acetate mixture to yield pure 2-bromoquinoline (yields are typically
around 75%).[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This generalized protocol outlines the palladium-catalyzed coupling of 2-Bromoquinoline with
a generic arylboronic acid.

¢ Vial Preparation: To a microwave vial, add 2-Bromoquinoline (1.0 equiv), the desired
arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (KsPOa, 3.0
equiv).

o Catalyst System: Add the palladium catalyst, for example, Pdz(dba)s (0.015 equiv), and a
phosphine ligand such as XPhos (0.031 equiv).
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Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15
minutes.

Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water
(e.g., 5:1 ratio).

Reaction: Heat the mixture in a microwave reactor to 100-120 °C for 10-30 minutes, or
alternatively, heat in a conventional oil bath at 80-100 °C overnight.[12] Monitor reaction
progress by TLC or LC-MS.

Extraction: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water
and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Naz=S0a4), concentrate
under vacuum, and purify the crude product by flash column chromatography.
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Application in Drug Development: Anticancer
Potential

Quinoline scaffolds are considered "privileged structures” in medicinal chemistry due to their
wide range of pharmacological activities.[13] Bromoquinolines, including 2-Bromoquinoline,
are key precursors for synthesizing derivatives with potential anticancer properties.[13] Studies
on related brominated quinolines have demonstrated significant cytotoxic effects against
various cancer cell lines.

Mechanism of Action

The anticancer activity of quinoline derivatives is often attributed to their ability to induce
apoptosis (programmed cell death) and inhibit key enzymes involved in DNA replication and
repair, such as topoisomerase 1.[3][14]

o Apoptosis Induction: These compounds can trigger the intrinsic apoptotic pathway. This
involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins,
leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and
the subsequent activation of a caspase cascade (e.g., caspase-3), culminating in cell death.
[15][16]

» Topoisomerase Inhibition: Some quinoline derivatives can inhibit human topoisomerase I, an
enzyme critical for relaxing DNA supercoils during replication.[3][14] Inhibition of this enzyme
leads to DNA damage and cell death.
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Caption: Simplified intrinsic apoptosis signaling pathway potentially targeted by quinoline
derivatives.
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Table 3: In Vitro Anticancer Activity of Related
Bromoquinoline Derivatives

While specific ICso data for 2-Bromoquinoline is not widely published, the following table
presents data for structurally related compounds, highlighting the potential of this chemical

class.
. Reference
Compound Cancer Cell Line ICs0 (M)
Compound
6,8-dibromo-
4(3H)quinazolinone MCF-7 (Breast) 1.7 pg/mL Doxorubicin
deriv.
6-Bromo-5- )
) o HT29 (Colon) Potency > 5-FU 5-Fluorouracil
nitroquinoline
5,7-Dibromo-8- )
o C6 (Glioblastoma) 6.7 - 25.6 pg/mL
hydroxyquinoline
5,7-Dibromo-8- ]
o HeLa (Cervical) 6.7 - 25.6 pg/mL
hydroxyquinoline
5,7-Dibromo-8-
HT29 (Colon) 6.7 - 25.6 pg/mL

hydroxyquinoline

Note: Direct comparison of ICso values should be made with caution due to variations in
experimental conditions across different studies.[1]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT
Assay)

The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an
indicator of cell viability, proliferation, and cytotoxicity.

o Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) into a 96-well plate at a density of
5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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o Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,
2-Bromoquinoline derivative) and a vehicle control (e.g., DMSO). Include a positive control
(e.g., Doxorubicin). Incubate for 48-72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism
will convert the MTT into a purple formazan product.

o Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to
dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm
using a microplate reader.

» |Cso Calculation: Calculate the percentage of cell viability relative to the vehicle control. The
ICso0 value, the concentration at which 50% of cell growth is inhibited, is determined by
plotting cell viability against the logarithm of the compound concentration and fitting the data
to a dose-response curve.[1]

Conclusion

2-Bromogquinoline is a high-value chemical intermediate with a well-established role in organic
synthesis and a growing significance in drug discovery. Its accessible reactivity through modern
cross-coupling techniques provides a reliable platform for the generation of diverse and
complex quinoline derivatives. The demonstrated potent anticancer activity of related
bromoquinolines underscores the importance of this scaffold for developing new therapeutic
agents. The protocols and data presented in this guide offer a foundational resource for
researchers and scientists aiming to explore and exploit the synthetic and biological potential of
2-Bromoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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